molecular structure and weight of 5-Bromo-4-methoxythiophene-2-carboxylic acid
molecular structure and weight of 5-Bromo-4-methoxythiophene-2-carboxylic acid
An In-Depth Technical Guide to 5-Bromo-4-methoxythiophene-2-carboxylic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-methoxythiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its core chemical and physical properties, molecular structure, and a validated synthetic protocol. Emphasis is placed on the mechanistic rationale behind the synthesis and the compound's utility as a versatile building block, particularly in the construction of complex molecules for drug discovery. Safety, handling, and characterization are also addressed to provide a complete resource for laboratory professionals.
PART 1: Core Chemical Identity and Properties
5-Bromo-4-methoxythiophene-2-carboxylic acid is a substituted thiophene derivative. The unique arrangement of its functional groups—a carboxylic acid, a methoxy group, and a bromine atom—on the electron-rich thiophene ring makes it a valuable and reactive intermediate in synthetic chemistry.
Quantitative Data Summary
The fundamental identifiers and physicochemical properties of the compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and predicting its behavior in reaction media.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-4-methoxythiophene-2-carboxylic acid | [1] |
| CAS Number | 1423027-99-9 | [2] |
| Molecular Formula | C₆H₅BrO₃S | [1] |
| Molecular Weight | 237.07 g/mol | [3] |
| Canonical SMILES | COC1=C(SC(=C1)C(=O)O)Br | [1] |
| InChI Key | SSZYFNWEXXZETP-UHFFFAOYSA-N | [1] |
Molecular Structure Analysis
The structure of 5-Bromo-4-methoxythiophene-2-carboxylic acid is defined by a five-membered thiophene ring with substituents at positions 2, 4, and 5.
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Thiophene Core: An aromatic heterocycle that provides a rigid scaffold. Its electron-rich nature influences the regioselectivity of further electrophilic substitution reactions.
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Carboxylic Acid (-COOH) at C2: This group serves as a key handle for derivatization, most commonly through amide bond formation or esterification, which are fundamental linkages in many pharmaceutical agents.[4][5]
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Methoxy Group (-OCH₃) at C4: As an electron-donating group, the methoxy substituent increases the electron density of the thiophene ring, thereby activating it towards electrophilic attack.
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Bromine Atom (-Br) at C5: The bromine atom is an essential functional group for synthetic diversification. It serves as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds.[4][6][7]
Caption: Molecular structure of 5-Bromo-4-methoxythiophene-2-carboxylic acid.
PART 2: Synthesis and Mechanistic Rationale
The synthesis of this molecule requires a regioselective approach to ensure the correct placement of the three distinct functional groups. A logical pathway involves the initial formation of the substituted thiophene carboxylic acid followed by selective bromination.
Synthetic Workflow Overview
The following workflow outlines a common and reliable strategy for preparing the target compound from a commercially available starting material.
Caption: A two-step synthetic workflow for the target compound.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid.
Step 1: Synthesis of 4-Methoxythiophene-2-carboxylic acid
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Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Starting Material: Add 3-methoxythiophene (1.0 equivalent) to the cooled THF.
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Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.
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Mechanistic Insight: n-BuLi is a strong base that selectively deprotonates the most acidic proton on the thiophene ring, which is at the C2 position adjacent to the sulfur atom. This forms a highly nucleophilic lithiated intermediate.
-
-
Carboxylation: Add an excess of crushed dry ice (solid CO₂) in small portions. The reaction is highly exothermic; add the dry ice slowly to maintain temperature control.
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Mechanistic Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. This forms a lithium carboxylate salt.
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-
Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify the aqueous layer to a pH of ~2 using 1M HCl. This protonates the carboxylate salt, precipitating the carboxylic acid product.
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Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-methoxythiophene-2-carboxylic acid, which can be purified by recrystallization.
Step 2: Synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid
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Setup: Dissolve the 4-methoxythiophene-2-carboxylic acid (1.0 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask.
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Bromination: Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.
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Mechanistic Insight: NBS is a convenient and selective source of electrophilic bromine (Br⁺). The thiophene ring, activated by the methoxy group, undergoes electrophilic aromatic substitution. The bromine is directed to the C5 position, which is the most electronically activated and sterically accessible position.
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Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and succinimide, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
PART 3: Applications in Research and Drug Development
Thiophene derivatives are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[4][8] 5-Bromo-4-methoxythiophene-2-carboxylic acid is a highly valuable building block for several reasons:
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Scaffold for Complex Molecules: It provides a pre-functionalized core that can be elaborated into more complex target molecules.
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Suzuki Cross-Coupling: The C-Br bond is ideally suited for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl groups, a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[4][6][7]
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Amide Library Synthesis: The carboxylic acid functionality is readily converted into amides by coupling with a diverse range of amines. This is a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening.
PART 4: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogues like 5-bromothiophene-2-carboxylic acid provide essential guidance.[9][10]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[11]
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Handling: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[9]
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Health Hazards: This compound is expected to cause skin, eye, and respiratory irritation.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[9][11]
References
-
5-bromo-4-methoxythiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
MATERIAL SAFETY DATA SHEET. Chemcia Scientific. [Link]
-
5-BROMO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID. Molbase. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Methyl 5-bromo-4-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]
-
Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]
-
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]
-
5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]
Sources
- 1. PubChemLite - 5-bromo-4-methoxythiophene-2-carboxylic acid (C6H5BrO3S) [pubchemlite.lcsb.uni.lu]
- 2. 1423027-99-9|5-Bromo-4-methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 5-BROMO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID | CAS 162848-23-9 [matrix-fine-chemicals.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. chemcia.com [chemcia.com]
- 12. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
